Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a 3-chlorobenzoyl substituent at the 5-position of the thiophene ring. This compound belongs to a class of molecules widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry. The thiophene core serves as a scaffold for functionalization, enabling modifications that influence physicochemical properties and bioactivity.
Properties
IUPAC Name |
diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFOQULKNKPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid derivatives and sulfur sources.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorobenzoyl-substituted thiophene.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorobenzoyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiophenes with new functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor activity. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing significant inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has conducted tests revealing that compounds similar to diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate exhibit high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential as a lead compound in cancer therapy .
Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of various biologically active compounds. Its derivatives can be synthesized through various chemical reactions, including nucleophilic substitutions and cyclization processes. These derivatives are often explored for their pharmacological properties .
Functionalization Potential
The functionalization of this compound allows for the introduction of diverse substituents that can modify its biological activity. For example, introducing different aryl groups can enhance its antitumor efficacy or alter its pharmacokinetic properties .
Photovoltaic Materials
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic photovoltaics (OPVs). This compound can be utilized in the design of new materials for solar energy conversion due to its ability to absorb light and facilitate charge transport .
Conductive Polymers
In addition to photovoltaic applications, this compound may also be incorporated into conductive polymers, which are essential for various electronic devices. Its thiophene structure contributes to the conductivity and stability of these materials .
Case Studies
Mechanism of Action
The mechanism of action of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Substituent-Specific Properties of Selected Analogs
Structural and Crystallographic Insights
- Hydrogen Bonding and Molecular Packing: The 2-hydroxybenzylideneamino analog () exhibits intramolecular hydrogen bonds (O–H⋯N) and π-π stacking between aromatic rings, stabilizing its crystal lattice . In contrast, chloroacetamido derivatives () lack such interactions due to the absence of hydroxyl groups, relying instead on van der Waals forces .
- Bond Lengths: The thiophene ring in the 2-hydroxybenzylideneamino derivative shows S–C bond lengths of 1.730–1.732 Å, consistent with typical thiophene geometries .
Physicochemical and Computational Analysis
- Lipinski’s Rule Compliance : The trifluoroacetyl derivative () adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability, whereas bulkier substituents (e.g., isoindol-2-yl in ) may reduce drug-likeness .
- Software Validation : Structural data for analogs were validated using SHELX () and ORTEP-III (), ensuring accuracy in bond parameters and crystallographic refinement .
Biological Activity
Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological activities that have been explored in various studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClNO5S
- Molecular Weight : 375.86 g/mol
- CAS Number : 987798
The compound features a thiophene ring substituted with a chlorobenzoyl group and two carboxylate esters, which contribute to its biological activity.
Anticancer Properties
Research has indicated that thiophene derivatives exhibit anticancer properties. This compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines by macrophages, suggesting a potential role in treating inflammatory diseases .
The proposed mechanism involves the compound's ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways or oncogenic signaling. It may modulate these pathways by acting as an inhibitor or competitive antagonist.
Study on Cancer Cell Lines
A significant study evaluated the effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
These results highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
